Pectolinarin

Beschreibung

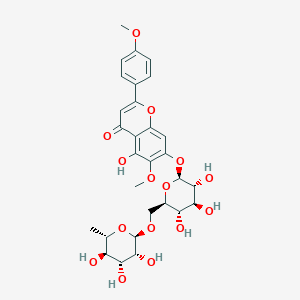

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O15/c1-11-20(31)23(34)25(36)28(41-11)40-10-18-21(32)24(35)26(37)29(44-18)43-17-9-16-19(22(33)27(17)39-3)14(30)8-15(42-16)12-4-6-13(38-2)7-5-12/h4-9,11,18,20-21,23-26,28-29,31-37H,10H2,1-3H3/t11-,18+,20-,21+,23+,24-,25+,26+,28+,29+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXQKCCELUKXOE-CBBZIXHGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)OC)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)OC)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70951590 |

Source

|

| Record name | 5-Hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28978-02-1 |

Source

|

| Record name | Pectolinarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28978-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pectolinarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028978021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PECTOLINAROSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY44L9O1RR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pectolinarin Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pectolinarin, a flavone glycoside found predominantly in plants of the Cirsium genus and the Lamiaceae family, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] Despite its therapeutic potential, the complete biosynthetic pathway of this compound remains to be fully elucidated. This technical guide provides a comprehensive overview of the current understanding and proposes a putative biosynthetic pathway for this compound based on analogous flavonoid biosynthesis pathways. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate further investigation and potential biotechnological production of this promising natural compound.

Introduction

This compound is the 7-O-rutinoside of the aglycone pectolinarigenin (5,7-dihydroxy-4',6-dimethoxyflavone).[1] Its biosynthesis is believed to follow the general phenylpropanoid pathway, diverging at the flavanone intermediate, naringenin. The subsequent steps likely involve a series of hydroxylation, methylation, and glycosylation reactions to yield the final product. Understanding this pathway is crucial for the metabolic engineering of plants or microbial systems to enhance this compound production for pharmaceutical applications. This document outlines a hypothetical pathway, summarizes available quantitative data, provides detailed experimental protocols for pathway elucidation, and presents visual diagrams to clarify the proposed mechanisms and workflows.

Proposed this compound Biosynthesis Pathway

While the complete pathway is yet to be experimentally validated, based on the biosynthesis of structurally similar flavonoids like acacetin and hispidulin, a putative pathway for this compound can be proposed. The pathway initiates from the general phenylpropanoid pathway, with L-phenylalanine as the starting precursor.

The key steps from the central flavonoid intermediate, naringenin, are hypothesized as follows:

-

Conversion of Naringenin to Apigenin: The flavanone naringenin is converted to the flavone apigenin by the action of a Flavone Synthase (FNS) .

-

Hydroxylation at the 6-position: Apigenin is then likely hydroxylated at the 6-position of the A-ring by a Flavonoid 6-hydroxylase (F6H) , a cytochrome P450-dependent monooxygenase, to produce scutellarein.

-

O-methylation at the 4'-position: The 4'-hydroxyl group of the B-ring of scutellarein is methylated by a Flavonoid 4'-O-methyltransferase (FOMT) to yield hispidulin.

-

O-methylation at the 6-position: Subsequently, the 6-hydroxyl group of hispidulin is methylated by a Flavonoid 6-O-methyltransferase (FOMT) to form pectolinarigenin.

-

Glycosylation at the 7-position: In the final step, a rutinoside moiety is attached to the 7-hydroxyl group of pectolinarigenin. This reaction is catalyzed by a UDP-rhamnosyl-glucosyltransferase (URGT) , utilizing UDP-glucose and UDP-rhamnose as sugar donors, to produce this compound.

A diagrammatic representation of this proposed pathway is provided below.

Quantitative Data

The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the reported quantities of this compound in various Cirsium species, as determined by High-Performance Liquid Chromatography (HPLC).

| Plant Species | Plant Part | This compound Content (mg/g of extract) | Reference |

| Cirsium chlorolepis | Aerial Part | 110.65 | [2] |

| Cirsium setidens | Aerial Part | 33.9 ± 0.5 | [3] |

| Cirsium japonicum | - | 1.04 ± 0.01 | [3] |

Experimental Protocols

To validate the proposed biosynthetic pathway and characterize the involved enzymes, a series of experimental approaches can be employed.

Identification of Candidate Genes

A transcriptomic approach is recommended to identify candidate genes encoding the enzymes of the this compound pathway.

Methodology:

-

Plant Material: Collect tissues from a high-pectolinarin-producing plant (e.g., Cirsium chlorolepis) at different developmental stages or from different organs (leaves, flowers, stems, roots).

-

RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-Seq).

-

Transcriptome Assembly and Annotation: Assemble the transcriptome de novo or by mapping to a reference genome if available. Annotate the transcripts using databases such as NCBI Nr, Swiss-Prot, and KEGG.

-

Differential Expression Analysis: Identify genes that are significantly upregulated in tissues with high this compound content.

-

Homology-Based Gene Identification: Use known amino acid sequences of flavonoid biosynthesis enzymes (FNS, F6H, FOMTs, and UGTs) from other plant species as queries to perform BLAST searches against the assembled transcriptome.

-

Candidate Gene Selection: Select candidate genes based on high sequence homology and differential expression patterns that correlate with this compound accumulation.

Heterologous Expression and Enzyme Characterization

Candidate genes should be functionally characterized by heterologous expression and in vitro enzyme assays.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes by PCR and clone them into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

-

Heterologous Expression: Transform the expression constructs into a suitable host organism (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression under optimal conditions (e.g., with IPTG for E. coli or galactose for yeast).

-

Protein Purification: Lyse the cells and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Enzyme Assays:

-

Substrates: Use the proposed intermediates of the pathway (naringenin, apigenin, scutellarein, hispidulin, pectolinarigenin) as substrates. For O-methyltransferases, S-adenosyl-L-methionine (SAM) is the methyl donor. For the glycosyltransferase, UDP-glucose and UDP-rhamnose are the sugar donors.

-

Reaction Conditions: Incubate the purified enzyme with the substrate(s) in a suitable buffer at an optimal temperature and pH.

-

Product Analysis: Stop the reaction and analyze the products by HPLC-DAD and LC-MS to confirm the identity of the reaction products by comparing their retention times and mass spectra with authentic standards.

-

-

Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) of the enzymes by measuring the initial reaction rates at varying substrate concentrations.

Signaling and Regulation

The biosynthesis of flavonoids is tightly regulated at the transcriptional level by a complex interplay of transcription factors, primarily from the MYB, bHLH, and WD40 families. These transcription factors form a regulatory complex (MBW complex) that binds to the promoter regions of flavonoid biosynthesis genes and modulates their expression in response to developmental and environmental cues.

Conclusion and Future Perspectives

This guide provides a foundational framework for the elucidation of the this compound biosynthesis pathway. While the proposed pathway is based on strong evidence from analogous flavonoid biosynthetic routes, further experimental validation is imperative. The identification and characterization of the specific enzymes involved will not only deepen our understanding of plant secondary metabolism but also pave the way for the biotechnological production of this compound. Future research should focus on the functional characterization of candidate genes from high-pectolinarin-producing species, the elucidation of the regulatory networks governing the pathway, and the potential for metabolic engineering to create high-yielding production platforms for this valuable pharmacophore.

References

Unlocking Research Potential: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3

For scientific researchers navigating the complexities of metabolic studies, precision in language is paramount. This extends to the very terms used to find information on critical research materials. To aid in the effective dissemination of knowledge surrounding Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3, a comprehensive list of SEO-driven, long-tail keywords has been compiled. This list is categorized by researcher intent, providing a strategic framework for content creation that directly addresses the specific queries of the scientific community.

Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3, a deuterated form of 2-hydroxybutyric acid, is a valuable tool in research, particularly in the field of metabolomics where it often serves as an internal standard for mass spectrometry analysis.[1][2] The keywords generated reflect the multifaceted nature of its use, from foundational inquiries about its properties to in-depth troubleshooting of complex analytical methods.

The following table organizes these long-tail keywords into five distinct categories of researcher intent: Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative. This structure is designed to guide the creation of targeted content—such as technical notes, application guides, and troubleshooting protocols—that will resonate with and rank for the specific searches conducted by scientific researchers at various stages of their work.

| Category | Long-tail Keyword |

| Foundational & Exploratory | "Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 chemical properties" |

| "synthesis of deuterated 2-hydroxybutyrate" | |

| "Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 CAS number 1219798-97-6"[1] | |

| "metabolic fate of exogenous 2-hydroxybutyrate-d3" | |

| "biological significance of 2-hydroxybutyrate isomers" | |

| "isotopic labeling of 2-hydroxybutyrate for metabolic tracing" | |

| "physical and chemical properties of Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3"[3] | |

| "Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 molecular weight"[1] | |

| "endogenous vs exogenous 2-hydroxybutyrate metabolism" | |

| "role of 2-hydroxybutyrate in insulin resistance studies"[2] | |

| Methodological & Application | "using Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 as an internal standard" |

| "LC-MS/MS quantification of 2-hydroxybutyrate with a d3 standard" | |

| "protocol for 2-hydroxybutyrate analysis in human serum"[4] | |

| "sample preparation for 2-hydroxybutyrate measurement in plasma" | |

| "gas chromatography-mass spectrometry method for 2-hydroxybutyrate"[5] | |

| "NMR spectroscopy of deuterated organic acids" | |

| "isotope dilution mass spectrometry for organic acid quantification"[6] | |

| "derivatization of 2-hydroxybutyrate for GC-MS analysis"[5] | |

| "using deuterated standards in metabolomics workflows" | |

| "quantification of short-chain fatty acids using stable isotopes" | |

| Troubleshooting & Optimization | "common pitfalls of using deuterated internal standards"[7] |

| "troubleshooting isotopic interference in mass spectrometry"[8] | |

| "optimizing chromatographic separation of hydroxybutyrate isomers" | |

| "preventing deuterium exchange in labeled compounds"[7] | |

| "matrix effects in the analysis of 2-hydroxybutyrate" | |

| "improving signal intensity for deuterated internal standards"[9] | |

| "addressing inaccurate quantification with deuterated standards"[9] | |

| "stability of Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 in solution" | |

| "minimizing ion suppression with deuterated internal standards"[10] | |

| "challenges in using d3-labeled standards for quantification" | |

| Validation & Comparative | "validation of an LC-MS method for 2-hydroxybutyrate" |

| "comparing Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 to other internal standards" | |

| "inter-laboratory comparison of 2-hydroxybutyrate measurement" | |

| "accuracy and precision of 2-hydroxybutyrate quantification with d3-standard"[11] | |

| "cross-validation of GC-MS and LC-MS methods for 2-hydroxybutyrate" | |

| "performance of deuterated vs 13C-labeled internal standards" | |

| "reference ranges for 2-hydroxybutyrate in healthy populations" | |

| "assessing the isotopic purity of Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3"[7] | |

| "linearity and limits of detection for 2-hydroxybutyrate assays"[12] | |

| "comparison of enzymatic vs mass spectrometry methods for 2-hydroxybutyrate"[13] |

References

- 1. 2-Hydroxybutanoic-d3 Acid Sodium Salt | 1219798-97-6 | Benchchem [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 | C4H7NaO3 | CID 159627681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus [mdpi.com]

- 6. Simultaneous determination of β-hydroxybutyrate and β-hydroxy-β-methylbutyrate in human whole blood using hydrophilic interaction liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Down for maintenance [cymitquimica.com]

- 9. benchchem.com [benchchem.com]

- 10. texilajournal.com [texilajournal.com]

- 11. HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Test validation, method comparison and reference range for the measurement of β-hydroxybutyrate in peripheral blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enzymatic detection of α-hydroxybutyrate, an important marker of insulin resistance, and comparison with LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of the Pharmacological Activities of Pectolinarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pectolinarin, a naturally occurring flavone glycoside, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. Primarily isolated from various medicinal plants, including those of the Cirsium and Linaria genera, this bioactive compound has demonstrated promising therapeutic potential across a spectrum of preclinical studies.[1][2] This in-depth technical guide provides a comprehensive overview of the multifaceted pharmacological properties of this compound, with a focus on its anti-inflammatory, antioxidant, anti-cancer, neuroprotective, hepatoprotective, anti-diabetic, and antiviral effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Pharmacological Activities of this compound

This compound exerts a wide range of biological effects, which are substantiated by a growing body of scientific evidence. The following sections delineate the key pharmacological activities of this promising flavonoid.

Anti-inflammatory Activity

This compound has been shown to possess significant anti-inflammatory properties. It effectively inhibits the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO).[1] Furthermore, it has been observed to suppress the secretion of inflammatory cytokines, including Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[1] In vivo studies have demonstrated its efficacy in animal models of inflammation, such as carrageenan-induced paw edema and arachidonic acid-induced ear edema.[2][3]

Antioxidant Activity

The antioxidant potential of this compound is a key contributor to its therapeutic effects. It exhibits robust free radical scavenging activity, as evidenced by its performance in various antioxidant assays. This activity is crucial in mitigating oxidative stress-induced cellular damage, a common underlying factor in numerous pathological conditions.[4]

Anti-cancer Activity

This compound has demonstrated notable anti-proliferative effects against several human cancer cell lines. It can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, thereby inhibiting tumor growth.[5][6] The anti-cancer activity of this compound is often attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival.[1]

Neuroprotective Activity

Emerging evidence suggests that this compound possesses neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced cell death and reduce the production of reactive oxygen species (ROS) in neuroblastoma cells.[4] These findings indicate its potential as a therapeutic agent for neurodegenerative diseases.[7]

Hepatoprotective Activity

This compound has exhibited significant hepatoprotective effects in preclinical models of liver injury. Oral administration of this compound has been shown to mitigate the elevation of serum liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), in response to hepatotoxic insults.[8] This protective effect is, at least in part, attributed to its antioxidant properties.

Anti-diabetic Activity

This compound has shown potential as an anti-diabetic agent through the inhibition of key carbohydrate-metabolizing enzymes. Specifically, it has been found to inhibit α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into glucose. By inhibiting this enzyme, this compound can help to control postprandial hyperglycemia.

Antiviral Activity

Preliminary studies have indicated that this compound may possess antiviral properties. Computational and in vitro studies have suggested its potential to inhibit viral replication, including against SARS-CoV-2, by targeting viral proteins.[9][10][11]

Quantitative Data on Pharmacological Activities

To facilitate a comparative analysis of the potency of this compound across its various pharmacological activities, the following tables summarize the available quantitative data from the cited literature.

Table 1: Anti-inflammatory and Anti-diabetic Activity of this compound

| Activity | Assay/Model | Target/Enzyme | Metric | Value | Reference |

| Anti-inflammatory | LPS-stimulated RAW 264.7 cells | COX-2 | Inhibition % | 40.40% at 50 µg/mL | [8] |

| Anti-inflammatory | Acetic acid-induced writhing in mice | - | ED50 | 28.4 mg/kg | [3] |

| Anti-diabetic | Bovine serum albumin (BSA)-glucose test | - | IC50 | 0.8 mM | [4] |

Table 2: Anti-cancer Activity of this compound and its Aglycone, Pectolinarigenin

| Compound | Cell Line | Cancer Type | Metric | Value (µM) | Reference |

| This compound | A-375 | Melanoma | IC50 | 32.9 | [1] |

| This compound | A549 | Lung Carcinoma | IC50 | 38.8 | [1] |

| Pectolinarigenin | SMMC7721 | Hepatocellular Carcinoma | IC50 (24h) | 29.26 | [5] |

| Pectolinarigenin | SMMC7721 | Hepatocellular Carcinoma | IC50 (48h) | 19.23 | [5] |

| Pectolinarigenin | SMMC7721 | Hepatocellular Carcinoma | IC50 (72h) | 11.59 | [5] |

| Pectolinarigenin | PLC5 | Hepatocellular Carcinoma | IC50 (24h) | 32.67 | [5] |

| Pectolinarigenin | PLC5 | Hepatocellular Carcinoma | IC50 (48h) | 20.9 | [5] |

| Pectolinarigenin | PLC5 | Hepatocellular Carcinoma | IC50 (72h) | 11.97 | [5] |

| Pectolinarigenin | SK-HEP-1 | Hepatocellular Carcinoma | IC50 | 10 | [6] |

Table 3: Antioxidant Activity of this compound

| Assay | Metric | Value | Reference |

| Oxygen Radical Absorbance Capacity (ORAC) | µmol TE/g | 4543 | [8] |

Table 4: Hepatoprotective Activity of this compound in vivo

| Animal Model | Treatment | Dose | Effect on Serum ALT | Effect on Serum AST | Reference |

| LPS-induced acute liver injury in mice | This compound | 50 mg/kg | Significant decrease | Significant decrease | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this review to enable replication and further investigation.

Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on COX-2 enzyme activity.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (fluorometric)

-

Arachidonic Acid (substrate)

-

Celecoxib (positive control)

-

96-well white opaque microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a 10X stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 10 µL of the diluted this compound solution to the sample wells.

-

For the enzyme control wells, add 10 µL of the assay buffer. For the inhibitor control wells, add 10 µL of celecoxib solution.

-

Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX-2 enzyme.

-

Add 80 µL of the reaction mix to each well.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

-

Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) kinetically at 25°C for 5-10 minutes.

-

Calculate the rate of reaction and determine the percentage of inhibition by comparing the reaction rates of the sample wells to the enzyme control wells.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of this compound using the stable DPPH radical.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

This compound solutions at various concentrations

-

Ascorbic acid (positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

In a 96-well plate, add 100 µL of this compound solution at different concentrations to the sample wells.

-

Add 100 µL of ascorbic acid solution to the positive control wells and 100 µL of methanol to the blank wells.

-

Add 100 µL of DPPH solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100.

-

Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Anti-cancer Activity: MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line (e.g., A549, MCF-7)

-

Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

This compound solutions at various concentrations

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for 24-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.[12][13][14][15][16]

Hepatoprotective Activity: Carbon Tetrachloride (CCl4)-Induced Liver Injury Model

Objective: To evaluate the in vivo hepatoprotective effect of this compound.

Materials:

-

Male Wistar rats or ICR mice

-

This compound

-

Carbon tetrachloride (CCl4)

-

Olive oil

-

Silymarin (positive control)

-

Biochemical assay kits for ALT, AST, and other liver function markers

Procedure:

-

Divide the animals into several groups: normal control, CCl4 model control, this compound-treated groups (different doses), and a positive control group (silymarin).

-

Administer this compound or silymarin orally to the respective groups for a predefined period (e.g., 7-14 days).

-

On the last day of treatment, induce liver injury by intraperitoneal injection of CCl4 (typically a 0.1-0.2% solution in olive oil). The normal control group receives only the vehicle.

-

After 24 hours of CCl4 administration, collect blood samples via cardiac puncture for biochemical analysis.

-

Sacrifice the animals and collect liver tissues for histopathological examination.

-

Measure the serum levels of ALT, AST, and other relevant liver function markers.

-

Process the liver tissues for histopathology to assess the extent of liver damage.[17][18][19][20][21]

Signaling Pathways Modulated by this compound

The pharmacological activities of this compound are mediated through its interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

This compound has been shown to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation. By preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB, this compound suppresses the expression of pro-inflammatory genes.[9][22][23]

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and growth. This compound has been found to inactivate this pathway, leading to the suppression of cancer cell proliferation and the induction of apoptosis. It achieves this by inhibiting the phosphorylation of key components of the pathway, such as Akt and mTOR.[1][24][25][26]

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Nrf2/ARE Signaling Pathway

The Nrf2/ARE pathway is a major cellular defense mechanism against oxidative stress. This compound's aglycone, pectolinarigenin, has been shown to activate this pathway by promoting the nuclear translocation of Nrf2. This leads to the increased expression of antioxidant enzymes, thereby enhancing the cell's capacity to combat oxidative damage.[1][5]

References

- 1. Pectolinarigenin Induces Antioxidant Enzymes through Nrf2/ARE Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of pectolinarigenin and this compound isolated from Cirsium chanroenicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and Biological Properties of the Natural Flavonoids this compound and Pectolinarigenin—A Review [mdpi.com]

- 4. Protective Effects and Mechanisms of this compound against H2O2-Induced Oxidative Stress in SH-SY5Y Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory activity of pectolinarigenin and this compound isolated from Cirsium chanroenicum. | Semantic Scholar [semanticscholar.org]

- 7. jyoungpharm.org [jyoungpharm.org]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. tmrjournals.com [tmrjournals.com]

- 10. Screening of α-Glucosidase Inhibitory Activity from Some Plants of Apocynaceae, Clusiaceae, Euphorbiaceae, and Rubiaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural flavonoid this compound computationally targeted as a promising drug candidate against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. texaschildrens.org [texaschildrens.org]

- 14. jcdr.net [jcdr.net]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. japsonline.com [japsonline.com]

- 17. Linarin Protects Against CCl4-Induced Acute Liver Injury via Activating Autophagy and Inhibiting the Inflammatory Response: Involving the TLR4/MAPK/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Potent hepatoprotective effect in CCl4-induced hepatic injury in mice of phloroacetophenone from Myrcia multiflora - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Hepatoprotective activity of puerarin against carbon tetrachloride-induced injuries in rats: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Pectolinarigenin Induced Cell Cycle Arrest, Autophagy, and Apoptosis in Gastric Cancer Cell via PI3K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

Pectolinarin: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pectolinarin, a naturally occurring flavone glycoside, has garnered significant scientific interest due to its potent antioxidant and anti-inflammatory activities. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of its engagement with key cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

This compound (5,7-dihydroxy-4',6-dimethoxy-flavone-7-O-rutinoside) is a flavonoid predominantly isolated from various medicinal plants, including those of the Cirsium genus.[1][2] Flavonoids are a class of plant secondary metabolites well-documented for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[3][4][5] this compound, in particular, has demonstrated significant potential in mitigating oxidative stress and inflammatory responses, making it a promising candidate for further investigation in the context of various inflammatory and neurodegenerative diseases.[6][7] This guide will systematically explore the antioxidant and anti-inflammatory properties of this compound, with a focus on its molecular mechanisms.

Antioxidant Properties of this compound

The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals and modulate endogenous antioxidant defense systems. Several in vitro assays have been employed to quantify its antioxidant potential.

Quantitative Antioxidant Data

The following table summarizes the available quantitative data on the antioxidant activity of this compound from various assays.

| Assay | Compound | IC50 / Activity Value | Source |

| ORAC | This compound | 4543 µmol TE/g | [8] |

| DPPH Radical Scavenging | This compound | Not explicitly quantified in the provided search results. | |

| ABTS Radical Scavenging | This compound | Not explicitly quantified in the provided search results. |

IC50: Half-maximal inhibitory concentration; ORAC: Oxygen Radical Absorbance Capacity; TE: Trolox Equivalents; DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid).

Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from purple to yellow.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well plate, add 100 µL of each this compound dilution to separate wells. Add 100 µL of the DPPH solution to each well. For the control, add 100 µL of the solvent and 100 µL of the DPPH solution. A blank well should contain 200 µL of methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Working Solution: Dilute the ABTS•+ solution with ethanol or a phosphate buffer solution (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.

-

Reaction Mixture: In a 96-well plate, add 20 µL of each this compound dilution to separate wells. Add 180 µL of the ABTS•+ working solution to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined from a dose-response curve.

Anti-inflammatory Properties of this compound

This compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

Quantitative Anti-inflammatory Data

The following table summarizes the quantitative data on the anti-inflammatory effects of this compound.

| Target | Cell Line / Model | Effect | Concentration / IC50 | Source |

| TNF-α Production | LPS-stimulated BV2 microglia | Inhibition | Significant inhibition | [6][9] |

| IL-6 Production | LPS-stimulated BV2 microglia | Inhibition | Significant inhibition | [6][9] |

| IL-8 Secretion | RA-FLS | Inhibition | Not specified | [7][10] |

| NO Production | LPS-stimulated BV2 microglia | Inhibition | Significant inhibition | [6][9] |

| iNOS Expression | LPS-stimulated BV2 microglia | Inhibition | Significant inhibition | [6][9] |

| COX-2 Expression | LPS-stimulated BV2 microglia | Inhibition | Significant inhibition | [6][9] |

| PGE2 Production | RA-FLS | Inhibition | Not specified | [7][10] |

LPS: Lipopolysaccharide; RA-FLS: Rheumatoid Arthritis Fibroblast-Like Synoviocytes; NO: Nitric Oxide; iNOS: Inducible Nitric Oxide Synthase; COX-2: Cyclooxygenase-2; PGE2: Prostaglandin E2; TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; IL-8: Interleukin-8.

Experimental Protocols for Anti-inflammatory Assays

This in vitro model is widely used to screen for anti-inflammatory compounds.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in 96-well or 24-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the culture medium and incubate for a specified period (e.g., 24 hours).

-

Analysis: Collect the cell culture supernatant to measure the levels of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6) using appropriate assays. Cell lysates can be prepared for Western blot analysis of protein expression.

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.[11][12]

Protocol:

-

Sample Collection: Collect the cell culture supernatant from the LPS-stimulated macrophage experiment.

-

Griess Reagent: The Griess reagent consists of two solutions: Solution A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Solution B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Reaction: In a 96-well plate, mix 50 µL of the cell supernatant with 50 µL of Solution A and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Solution B and incubate for another 5-10 minutes.

-

Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

Signaling Pathways Modulated by this compound

This compound's anti-inflammatory effects are mediated through its interaction with critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[13] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[14][15] this compound has been shown to inhibit this pathway by reducing the phosphorylation of IKK, preventing the degradation of IκBα, and consequently inhibiting the nuclear translocation of the p65 subunit.[6][9]

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and inflammation.[16][17] this compound has been shown to inactivate the PI3K/Akt pathway, contributing to its anti-proliferative and anti-inflammatory effects, particularly in the context of rheumatoid arthritis fibroblast-like synoviocytes.[7][10]

Caption: this compound inactivates the PI3K/Akt signaling pathway.

Western Blot Analysis of Signaling Proteins

Western blotting is a key technique to investigate the phosphorylation status and total protein levels of components within these signaling pathways.

Protocol for NF-κB Pathway Analysis:

-

Sample Preparation: Prepare whole-cell lysates or nuclear and cytoplasmic fractions from cells treated with this compound and/or LPS.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of IKK, IκBα, and p65.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their corresponding total protein levels.

Protocol for PI3K/Akt Pathway Analysis:

The protocol is similar to that for the NF-κB pathway, with the primary antibodies targeting total and phosphorylated forms of PI3K and Akt.

Experimental Workflow Overview

The following diagram illustrates a typical experimental workflow for investigating the anti-inflammatory properties of this compound.

Caption: General experimental workflow for in vitro studies.

Conclusion

This compound exhibits significant antioxidant and anti-inflammatory properties, primarily through the scavenging of free radicals and the modulation of the NF-κB and PI3K/Akt signaling pathways. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound. Future studies should focus on elucidating its in vivo efficacy, bioavailability, and safety profile to facilitate its translation into clinical applications for the management of inflammatory and oxidative stress-related diseases.

References

- 1. Nitric Oxide Griess Assay [bio-protocol.org]

- 2. Anti-inflammatory activity of pectolinarigenin and this compound isolated from Cirsium chanroenicum. | Semantic Scholar [semanticscholar.org]

- 3. IκBα and p65 Regulate the Cytoplasmic Shuttling of Nuclear Corepressors: Cross-talk between Notch and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural flavonoid this compound computationally targeted as a promising drug candidate against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Pectolinarigenin Induced Cell Cycle Arrest, Autophagy, and Apoptosis in Gastric Cancer Cell via PI3K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Naringin induces autophagy-mediated growth inhibition by downregulating the PI3K/Akt/mTOR cascade via activation of MAPK pathways in AGS cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Pectolinarigenin: A Technical Guide to its Biological Activities and Mechanisms of Action

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Pectolinarigenin is a natural flavonoid, specifically an O-methylated flavone, with the chemical formula C₁₇H₁₄O₆.[1] It is the aglycone of pectolinarin and can be isolated from various medicinal plants, including those from the Asteraceae, Lamiaceae, and Verbenaceae families such as Cirsium species, Clerodendrum phlomidis, and Chromolaena odorata.[2][3] This document provides a comprehensive overview of the biological activities of pectolinarigenin, focusing on its therapeutic potential. It details the molecular mechanisms, summarizes quantitative data, and provides methodologies for key experimental protocols to support further research and development.

Anticancer and Antitumor Activity

Pectolinarigenin has demonstrated significant anticancer properties across a range of human malignancies, including hepatocellular carcinoma, gastric cancer, melanoma, non-small cell lung cancer, and pancreatic cancer.[3][4][5][6][7] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and autophagy, as well as the inhibition of cell proliferation, migration, and invasion.[4][5][8]

Inhibition of Cell Proliferation and Viability

Pectolinarigenin effectively inhibits the proliferation and reduces the viability of various cancer cell lines in a dose- and time-dependent manner.[4][5]

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time (h) | Reference |

| SMMC7721 | Hepatocellular Carcinoma | 29.26 | 24 | |

| 19.23 | 48 | [4] | ||

| 11.59 | 72 | [4] | ||

| PLC5 | Hepatocellular Carcinoma | 32.67 | 24 | [4] |

| 20.9 | 48 | [4] | ||

| 11.97 | 72 | [4] | ||

| SK-HEP-1 | Hepatocellular Carcinoma | 10 | Not Specified | |

| AGS | Gastric Cancer | 124.79 | 24 | [6] |

| MKN28 | Gastric Cancer | 96.88 | 24 | [6] |

| A375 (Human) | Melanoma | ~25 (estimated from graph) | 48 | [5][9] |

| B16 (Murine) | Melanoma | ~18 (estimated from graph) | 48 | [5][9] |

| CHL-1 (Human) | Melanoma | ~28 (estimated from graph) | 48 | [5][9] |

Induction of Apoptosis

Pectolinarigenin is a potent inducer of apoptosis in cancer cells.[4][5] This programmed cell death is often mediated through the intrinsic mitochondrial pathway, characterized by the regulation of Bcl-2 family proteins and the activation of caspases.[4][5] Treatment with pectolinarigenin leads to a down-regulation of the anti-apoptotic protein Bcl-2 and an up-regulation of the pro-apoptotic protein Bax, thereby increasing the Bax/Bcl-2 ratio.[1][4] This shift promotes the release of mitochondrial contents and subsequent activation of executioner caspases, such as Caspase-3.[4][5]

Cell Cycle Arrest

A key mechanism of pectolinarigenin's antitumor activity is its ability to induce cell cycle arrest, predominantly at the G2/M phase.[4][6] This prevents cancer cells from proceeding through mitosis, ultimately leading to reduced proliferation. This effect has been observed in hepatocellular carcinoma (SMMC7721 and PLC5 cells) and gastric cancer cells (AGS and MKN28).[4][6][10]

Inhibition of Migration and Invasion

The metastatic potential of cancer is a major factor in its lethality. Pectolinarigenin has been shown to impair the migration and invasion of melanoma and hepatocellular carcinoma cells.[5][8] This is associated with the modulation of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs).[11]

Key Signaling Pathways Modulated by Pectolinarigenin

Pectolinarigenin exerts its anticancer effects by modulating several critical intracellular signaling pathways.

-

PI3K/AKT/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival. Pectolinarigenin has been shown to inhibit this pathway in hepatocellular carcinoma, gastric cancer, and non-small cell lung cancer cells.[4][6][7][10] It effectively reduces the protein levels of PI3K and the phosphorylation of its downstream effectors, AKT and mTOR.[4][6]

-

ERK/MAPK Pathway: The ERK/MAPK pathway is also involved in cell proliferation and survival. Pectolinarigenin treatment can lead to the downregulation of phosphorylated ERK1/2 levels in hepatocellular carcinoma cells.[4][12]

-

PTEN/PI3K/AKT Pathway: In non-small cell lung cancer cells, pectolinarigenin can activate the tumor suppressor PTEN, which in turn downregulates the PI3K/AKT signaling pathway.[7][13]

-

STAT3 Pathway: Pectolinarigenin has been found to inhibit the activity of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer aggressiveness. It diminishes the accumulation of STAT3 in the nucleus and blocks its DNA-binding activity in osteosarcoma cells.[1]

Caption: Pectolinarigenin's anticancer signaling modulation.

Experimental Protocols: Anticancer Assays

-

Objective: To quantify the effect of pectolinarigenin on cancer cell viability.

-

Methodology:

-

Cells (e.g., A375, B16, SMMC7721, PLC5) are seeded in 96-well plates at a density of 2–4×10³ or 4x10⁴ cells per well and allowed to adhere for 24 hours.[4][5]

-

The cells are then treated with various concentrations of pectolinarigenin (e.g., 0, 2.5, 5, 10, 20, 25, 40, 50, 100 µM) for specified durations (24, 48, or 72 hours). A control group is treated with 0.1% DMSO.[4][5]

-

Following incubation, 20 µl of 5 mg/ml MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[5]

-

The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a wavelength of 450 nm.[4]

-

Cell viability is calculated as a percentage relative to the DMSO-treated control group.[4]

-

-

Objective: To detect and quantify apoptosis induced by pectolinarigenin.

-

Methodology:

-

Cells (e.g., SMMC7721, PLC5, A549) are seeded in 6-well plates (5x10⁵ cells/well) and treated with pectolinarigenin (e.g., 0, 5, 10, 25, 50, 100 µM) for 48 hours.[4][7]

-

Cells are harvested, washed with PBS, and then resuspended in binding buffer.

-

The cells are stained using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

-

The stained cells are analyzed using a flow cytometer (e.g., FACSCalibur).[4][14] Annexin V-positive cells are considered apoptotic.

-

-

Objective: To determine the effect of pectolinarigenin on the expression levels of specific proteins.

-

Methodology:

-

Cancer cells are treated with various concentrations of pectolinarigenin for a specified time (e.g., 48 hours).[5]

-

Cells are lysed using RIPA buffer to extract total proteins.[15]

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PI3K, p-AKT, p-mTOR, Bcl-2, Bax, Cleaved Caspase-3, PTEN).[4][5][7]

-

After washing, the membrane is incubated with a corresponding secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Caption: Experimental workflow for the MTT cell viability assay.

Anti-inflammatory Activity

Pectolinarigenin possesses potent anti-inflammatory properties.[2][16] It acts as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the metabolic pathways of arachidonic acid that produce pro-inflammatory mediators like prostaglandins and leukotrienes.[16][17]

Inhibition of Inflammatory Mediators

-

In Vitro: Pectolinarigenin strongly inhibits COX-2-mediated prostaglandin E2 (PGE2) and 5-LOX-mediated leukotriene production in lipopolysaccharide (LPS)-treated RAW 264.7 cells and A23187-treated rat basophilic leukemia (RBL-1) cells, with significant inhibition observed at concentrations greater than 1 µM.[16][18] In LPS-stimulated astrocytes, it decreases the release of inflammatory cytokines such as IL-1β and IL-6.[19]

-

In Vivo: Oral administration of pectolinarigenin (20–100 mg/kg) has been shown to inhibit arachidonic acid-induced mouse ear edema and carrageenan-induced mouse paw edema.[2][17]

Modulation of Inflammatory Signaling Pathways

Pectolinarigenin suppresses inflammation by inhibiting key signaling pathways. In LPS-stimulated astrocytes, it suppresses the phosphorylation and activation of NF-κB, p38 MAPK, and ERK1/2.[19][20] However, some studies have reported that in certain cell types like RAW 264.7 macrophages, it does not affect NF-κB activation.[16][18]

Caption: Pectolinarigenin's anti-inflammatory mechanisms.

Experimental Protocol: PGE₂ Production Assay

-

Objective: To measure the inhibition of PGE₂ production by pectolinarigenin.

-

Methodology:

-

RAW 264.7 macrophage cells are cultured in appropriate media.

-

Cells are pre-treated with various concentrations of pectolinarigenin for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

-

After a suitable incubation period, the cell culture supernatant is collected.

-

The concentration of PGE₂ in the supernatant is quantified using an Enzyme Immunoassay (EIA) kit, following the manufacturer's protocol.

-

The percentage inhibition of PGE₂ production is calculated relative to the LPS-only treated group.

-

Antioxidant Activity

Pectolinarigenin exhibits antioxidant properties through both direct and indirect mechanisms.[15][21]

Direct Radical Scavenging

Pectolinarigenin can directly scavenge reactive oxygen species (ROS), although its direct activity may be less potent than its glycoside form, this compound, in cell-free assays.[21]

Indirect Antioxidant Activity via Nrf2/ARE Pathway

The more significant antioxidant effect of pectolinarigenin in cells is its ability to induce the expression of phase II antioxidant enzymes.[15][21] This is achieved through the activation of the Nuclear factor-erythroid-2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[15]

-

Mechanism: Pectolinarigenin treatment leads to the nuclear accumulation of Nrf2 in HepG2 cells.[15][21] In the nucleus, Nrf2 binds to the ARE in the promoter regions of antioxidant genes, enhancing their transcription.[15] This results in the increased protein expression of enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO-1), and aldo-keto reductase family 1 member B10 (AKR1B10).[15][21]

Experimental Protocol: Nrf2 Nuclear Translocation Assay

-

Objective: To determine if pectolinarigenin induces the translocation of Nrf2 to the nucleus.

-

Methodology:

-

HepG2 cells are treated with pectolinarigenin (e.g., 10 µM) for a specified time (e.g., 3 hours).[15]

-

Nuclear and cytoplasmic fractions of the cell lysates are prepared using a nuclear extraction kit.

-

The protein content of each fraction is quantified.

-

The levels of Nrf2 in both the nuclear and cytoplasmic fractions are determined by Western blot analysis, using antibodies specific for Nrf2. An increase in the nuclear Nrf2 level relative to the control indicates activation.

-

Neuroprotective Activity

Pectolinarigenin has shown promise as a neuroprotective agent. It can reduce oxidative stress-induced cell death and intracellular ROS formation in neuronal cells.[2][22] This is significant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's, where oxidative stress is a key pathological factor.[2] In a mouse motor neuron cell line (NSC-34), pectolinarigenin was shown to alleviate apoptosis and oxidative stress by enhancing mitochondrial fusion.[22] Furthermore, its anti-inflammatory effects in brain glial cells (astrocytes) contribute to its neuroprotective profile.[19]

Other Biological Activities

-

Antidiabetic Activity: Pectolinarigenin and its parent compound this compound have been associated with antidiabetic effects, including α-glucosidase inhibition.[2]

-

Anti-allergic Activity: In vivo studies have shown that pectolinarigenin can inhibit passive cutaneous anaphylaxis, suggesting anti-allergic potential.[2][17]

-

Hepatoprotective Effects: Pectolinarigenin has demonstrated the ability to prevent D-galactosamine-induced liver injury in rats, partly through its antioxidant mechanism.[23]

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of pectolinarigenin is crucial for its development as a therapeutic agent. Studies in rats have shown that after oral administration, pectolinarigenin is rapidly absorbed but exhibits very low bioavailability (0.56-0.68%).[24] Despite this, it is widely distributed in tissues, with high concentrations found in the gastrointestinal tract, liver, and kidney.[24] Human cytochrome P450 enzymes are involved in the oxidative metabolism of pectolinarigenin.[25]

Conclusion

Pectolinarigenin is a promising natural flavonoid with a broad spectrum of pharmacological activities, most notably in the fields of oncology and inflammation. Its ability to modulate multiple critical signaling pathways, such as PI3K/AKT/mTOR, NF-κB, and Nrf2, underscores its potential as a multi-target therapeutic agent. While its anticancer effects are well-documented in vitro, further in vivo studies and clinical trials are necessary to fully elucidate its therapeutic efficacy and safety profile. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to advancing the development of pectolinarigenin into a clinically viable drug candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Natural product pectolinarigenin inhibits proliferation, induces apoptosis, and causes G2/M phase arrest of HCC via PI3K/AKT/mTOR/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pectolinarigenin inhibits cell viability, migration and invasion and induces apoptosis via a ROS-mitochondrial apoptotic pathway in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pectolinarigenin inhibits non-small cell lung cancer progression by regulating the PTEN/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pectolinarigenin inhibits cell viability, migration and invasion and induces apoptosis via a ROS-mitochondrial apoptotic pathway in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Natural product pectolinarigenin inhibits proliferation, induces apoptosis, and causes G2/M phase arrest of HCC via PI3K/AKT/mTOR/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 15. Pectolinarigenin Induces Antioxidant Enzymes through Nrf2/ARE Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory activity of pectolinarigenin and this compound isolated from Cirsium chanroenicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Anti-inflammatory activity of pectolinarigenin and this compound isolated from Cirsium chanroenicum. | Semantic Scholar [semanticscholar.org]

- 19. Neuroprotective and anti-inflammatory effect of pectolinarigenin, a flavonoid from Amazonian Aegiphila integrifolia (Jacq.), against lipopolysaccharide-induced inflammation in astrocytes via NFκB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Pharmacokinetic and tissue distribution study of pectolinarigenin in rats using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Ethnobotanical Insights and Pharmacological Actions of Pectolinarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pectolinarin, a flavone glycoside, is a prominent secondary metabolite in a variety of medicinal plants traditionally used across the globe for a spectrum of ailments. This technical guide provides an in-depth analysis of the ethnobotanical applications of this compound-containing flora, alongside a comprehensive review of its pharmacological activities. This document details quantitative data on this compound content in various plant species, outlines experimental protocols for its extraction and analysis, and visually elucidates its mechanisms of action through detailed signaling pathway diagrams. The convergence of traditional knowledge and modern scientific validation underscores the therapeutic potential of this compound and its aglycone, pectolinarigenin, as a scaffold for novel drug discovery and development.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their broad range of biological activities. Among these, this compound (5,7-dihydroxy-4',6-dimethoxyflavone-7-O-rutinoside) has garnered significant attention for its presence in numerous medicinal herbs and its potent pharmacological effects.[1][2][3] Traditionally, plants containing this compound have been utilized in folk medicine systems for treating conditions such as inflammation, digestive disorders, hemorrhoids, and even cancer.[1][2] Modern research has begun to validate these traditional uses, revealing this compound's anti-inflammatory, antioxidant, antidiabetic, and antitumor properties.[1][4] This guide aims to bridge the gap between the ethnobotanical uses of this compound-containing plants and the contemporary scientific understanding of its therapeutic potential.

Ethnobotanical Uses of this compound-Containing Plants

This compound has been identified in a wide array of plant species, with a notable prevalence in the Asteraceae (Composite) family, particularly within the genus Cirsium.[2][5][6] The traditional medicinal applications of these plants are diverse and geographically widespread.

Table 1: Ethnobotanical Uses of Selected this compound-Containing Plants

| Plant Species | Family | Traditional Uses |

| Linaria vulgaris (Common Toadflax) | Scrophulariaceae | Treatment of digestive problems, urinary disorders, hemorrhoids, skin rashes, coughs, and asthma.[1][2] |

| Cirsium setidens | Asteraceae | Used in Korean traditional medicine for hemostasis, hematemesis, hematuria, and hypertension.[1][2] |

| Cirsium chanroenicum | Asteraceae | Employed in Chinese medicine for detoxification, fever reduction, and to improve blood circulation.[1][2] |

| Cirsium japonicum | Asteraceae | Utilized as an anti-hemorrhagic and diuretic agent; also prescribed for liver and uterine tumors, and leukemia.[1][2][5] |

| Kickxia ramosissima | Plantaginaceae | Used in Pakistani folk medicine as a diuretic, and for kidney stones, fever, rheumatism, and snake/scorpion bites.[1][2] |

| Lantana camara | Verbenaceae | Treatment for ulcers, malaria, influenza, tumors, swellings, bilious fever, eczema, stomach ache, and as an antiseptic.[1] |

| Picnomon acarna | Asteraceae | Used in Greek folk medicine as a hemostatic and spasmolytic agent.[1] |

Quantitative Analysis of this compound in Plant Materials

The concentration of this compound can vary significantly between plant species and even different parts of the same plant. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable method for the quantitative analysis of this compound.

Table 2: this compound Content in Various Plant Species Determined by HPLC-UV

| Plant Species | Plant Part | This compound Content (mg/g of extract) | Reference |

| Cirsium chlorolepis | Aerial Part | 110.65 | [1][7] |

| Cirsium pendulum | Hydromethanolic Extract | 76.7 | [6] |

| Cirsium setidens | Hydromethanolic Extract | 73.3 | [6] |

| Cirsium nipponicum | - | 61.5 ± 0.6 | [2] |

| Cirsium chanroenicum | - | 49.4 ± 7.1 | [2] |

| Cirsium setidens | - | 33.9 ± 0.5 | [5] |

| Cirsium setidens | Aqueous Extract | 2.8 ± 0.1 | [5] |

| Cirsium japonicum | - | 1.04 ± 0.01 | [5][6] |

| Cirsium leducei | Leaf | 0.069% (of dry weight) | [4] |

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized protocol synthesized from various reported methods for the extraction and isolation of this compound from plant material.

4.1.1. Materials and Reagents

-

Dried and powdered plant material (e.g., aerial parts of Cirsium species)

-

Solvents: Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc), n-Butanol (n-BuOH), Water (H₂O)

-

Column Chromatography materials: Silica gel, Sephadex LH-20

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

-

Rotary evaporator

-

Freeze dryer

4.1.2. Extraction Procedure

-

Maceration: The dried and powdered plant material is macerated with a polar solvent, typically methanol or a hydroethanolic solution (e.g., 70% EtOH), at room temperature for a specified period (e.g., 24-72 hours), often with occasional shaking. This process is usually repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

4.1.3. Fractionation

-

The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being a glycoside, is typically enriched in the more polar fractions like ethyl acetate and n-butanol.

4.1.4. Isolation and Purification

-

Column Chromatography: The this compound-rich fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by TLC.

-

Sephadex LH-20 Chromatography: Fractions containing this compound are further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller impurities.

-

Preparative HPLC: For obtaining high-purity this compound, preparative HPLC is employed. A C18 column is commonly used with a mobile phase consisting of a gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. The purity of the isolated this compound can be assessed by analytical HPLC.[8][9]

Quantification of this compound by HPLC-UV

4.2.1. Instrumentation and Conditions

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used. For example, a mixture of water (often with 0.1% formic acid) and methanol or acetonitrile. The gradient program is optimized to achieve good separation of this compound from other components in the extract.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection Wavelength: this compound shows strong UV absorbance at approximately 330-340 nm.

-

Column Temperature: Maintained at a constant temperature, for instance, 25-30 °C.

4.2.2. Sample and Standard Preparation

-

Standard Solution: A stock solution of pure this compound is prepared in a suitable solvent (e.g., methanol) and then serially diluted to create a series of calibration standards.

-

Sample Solution: A known amount of the plant extract is dissolved in the mobile phase or methanol, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

4.2.3. Data Analysis

-

A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration.

-

The concentration of this compound in the plant extract is determined by interpolating the peak area of the sample on the calibration curve.

Signaling Pathways and Mechanisms of Action

This compound and its aglycone, pectolinarigenin, exert their pharmacological effects by modulating several key signaling pathways involved in inflammation, oxidative stress, cell proliferation, and apoptosis.

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .

In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[10][11] This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes such as TNF-α, IL-6, COX-2, and iNOS. This compound has been shown to inhibit the phosphorylation of IKK, thereby preventing IκBα degradation and blocking the nuclear translocation of NF-κB.[10][11]

Antioxidant Effects via Nrf2/ARE Pathway

Pectolinarigenin, the aglycone of this compound, is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway , a primary cellular defense mechanism against oxidative stress.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.[1][8] Pectolinarigenin induces a conformational change in Keap1, leading to the release of Nrf2.[8] The stabilized Nrf2 then translocates to the nucleus, binds to the antioxidant response element (ARE) in the promoter region of target genes, and initiates the transcription of various antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[1][8]

Anticancer Activity

This compound and pectolinarigenin have demonstrated significant anticancer effects through the modulation of pathways involved in cell proliferation, apoptosis, and metastasis.

5.3.1. Inhibition of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer.

Activation of receptor tyrosine kinases (RTKs) by growth factors stimulates PI3K, which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3).[12] PIP3 recruits and activates Akt, which then phosphorylates a multitude of downstream targets to promote cell survival and proliferation while inhibiting apoptosis. This compound has been shown to inhibit the PI3K/Akt pathway, leading to decreased cell viability, suppressed inflammatory responses, and induction of apoptosis in cancer cells and rheumatoid arthritis fibroblast-like synoviocytes.[2][13]

5.3.2. Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and metastasis.

References

- 1. Pectolinarigenin Induces Antioxidant Enzymes through Nrf2/ARE Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits proliferation, induces apoptosis, and suppresses inflammation in rheumatoid arthritis fibroblast-like synoviocytes by inactivating the phosphatidylinositol 3 kinase/protein kinase B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and Biological Properties of the Natural Flavonoids this compound and Pectolinarigenin—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pectolinarigenin inhibits cell viability, migration and invasion and induces apoptosis via a ROS-mitochondrial apoptotic pathway in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]